molecular formula C9H13NO2 B2826546 N-[1-(furan-3-yl)propan-2-yl]acetamide CAS No. 1787914-69-5

N-[1-(furan-3-yl)propan-2-yl]acetamide

Cat. No.: B2826546
CAS No.: 1787914-69-5
M. Wt: 167.208
InChI Key: KNRUUYJVKCJZRY-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]acetamide is an organic compound characterized by the presence of a furan ring, a propyl chain, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]acetamide typically involves the reaction of furan derivatives with acetamide under specific conditions. One common method involves the use of furan-3-yl-propan-2-amine as a starting material, which is then reacted with acetic anhydride to form the desired compound. The reaction is usually carried out in the presence of a catalyst, such as pyridine, and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The acetamide group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(furan-2-yl)propan-2-yl]acetamide: Similar structure but with the furan ring at a different position.

    N-[1-(thiophen-3-yl)propan-2-yl]acetamide: Contains a thiophene ring instead of a furan ring.

    N-[1-(pyridin-3-yl)propan-2-yl]acetamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-[1-(furan-3-yl)propan-2-yl]acetamide is unique due to its specific structural arrangement, which can influence its reactivity and interactions with biological targets. The position of the furan ring and the presence of the acetamide group contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(10-8(2)11)5-9-3-4-12-6-9/h3-4,6-7H,5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRUUYJVKCJZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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